

BDP TMR NHS Ester: A Technical Guide to its Spectroscopic Properties and Applications

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Compound of Interest

Compound Name: BDP TMR NHS ester

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Introduction

BDP TMR NHS ester is a bright, photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. It serves as a superior alternative to traditional dyes like Tetramethylrhodamine (TAMRA) for the labeling of biomolecules. Its N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and specific covalent labeling of primary amines on proteins, peptides, amine-modified oligonucleotides, and other biomolecules.[1] This technical guide provides an in-depth overview of the spectral properties, experimental protocols, and key characteristics of **BDP TMR NHS ester**, designed to assist researchers in its effective application.

Core Properties of BDP TMR NHS Ester

BDP TMR NHS ester exhibits exceptional fluorescence characteristics, including a high quantum yield and a large molar extinction coefficient, which contribute to its superior brightness compared to other fluorophores in the same spectral range.[2][3] The dye's fluorescence is relatively insensitive to pH and solvent polarity, providing consistent performance across a variety of experimental conditions.[4] Furthermore, its relatively long excited-state lifetime makes it an excellent choice for fluorescence polarization and anisotropy-based assays, which are valuable for studying molecular interactions and binding events.[5]

Quantitative Spectroscopic Data

The key spectroscopic and physical properties of **BDP TMR NHS ester** and its variants are summarized in the table below. These values are essential for instrument setup and data analysis in fluorescence-based experiments.

Property	BDP TMR NHS Ester	BDP TMR-X NHS Ester	BDY TMR-X, SE	Notes
Excitation Maximum (λ_{ex})	~545 nm	542 nm	~544 nm	The "X" in BDP TMR-X denotes a seven-atom aminohexanoyl spacer.
Emission Maximum (λ_{em})	~570 nm	574 nm	~570 nm	
Molar Extinction Coefficient (ϵ)	Not specified	55,000 $\text{cm}^{-1}\text{M}^{-1}$	60,000 $\text{M}^{-1}\text{cm}^{-1}$	
Fluorescence Quantum Yield (Φ)	0.95	0.64	0.96	
Stokes Shift	~26 nm	32 nm	26 nm	Calculated from the excitation and emission maxima.
Molecular Weight	495.28 g/mol	608.5 g/mol	608.44 g/mol	
Chemical Formula	$\text{C}_{25}\text{H}_{24}\text{BF}_2\text{N}_3\text{O}_5$	$\text{C}_{31}\text{H}_{35}\text{BF}_2\text{N}_4\text{O}_6$	$\text{C}_{31}\text{H}_{35}\text{BF}_2\text{N}_4\text{O}_6$	
Solubility	Good in most organic solvents (DMF, DMSO, DCM, acetone)	Soluble to 100 mM in DMSO	Good in organic solvents (DMF, DMSO, dichloromethane)	
Purity	>95% (by NMR and HPLC-MS)	≥95%	> 95% (by ^1H NMR and HPLC-MS)	

Experimental Protocols

Labeling of Biomolecules with BDP TMR NHS Ester

This protocol provides a general guideline for the covalent labeling of proteins and other biomolecules containing primary amines with **BDP TMR NHS ester**.

Materials:

- **BDP TMR NHS ester**
- Biomolecule to be labeled (e.g., protein, peptide)
- Reaction Buffer: Amine-free buffer with a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer).
- Solvent: High-quality, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- Purification column (e.g., gel filtration column) appropriate for the size of the biomolecule.

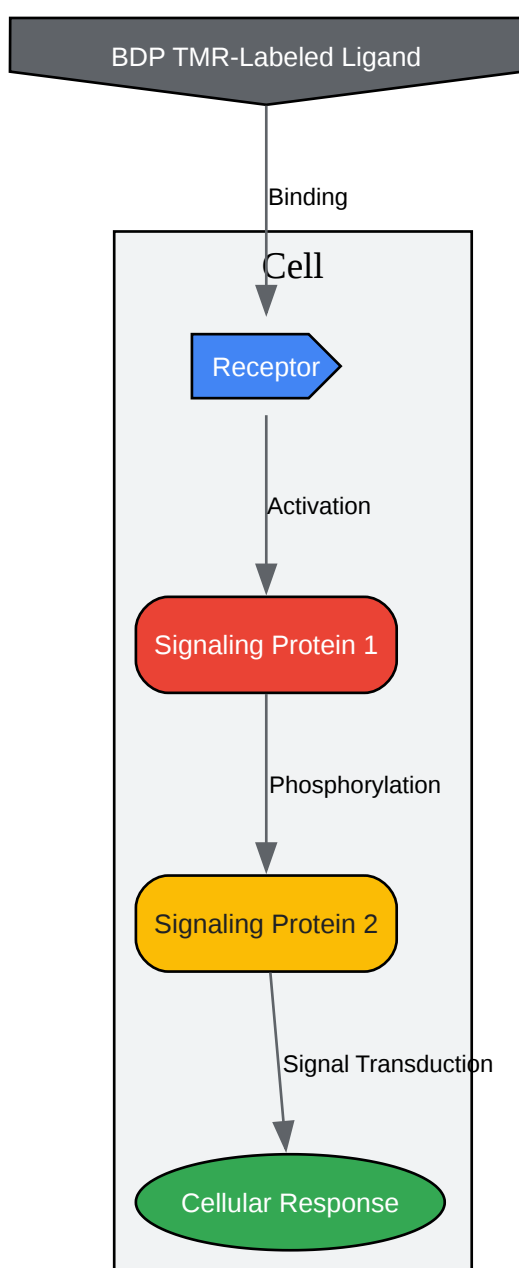
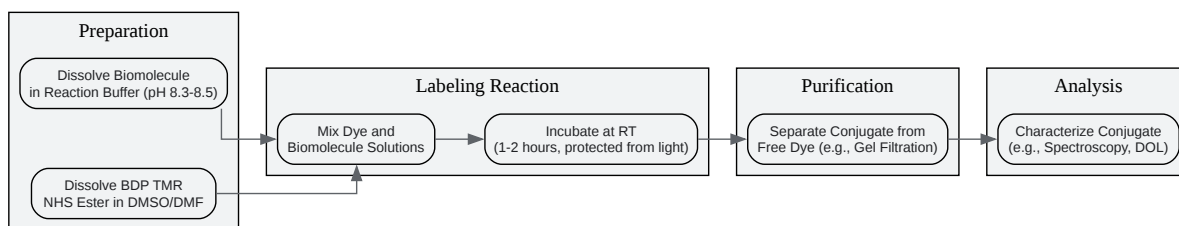
Procedure:

- Preparation of Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.
- Preparation of Dye Stock Solution: Immediately before use, dissolve the **BDP TMR NHS ester** in DMF or DMSO to a concentration of 1-10 mg/mL.
- Labeling Reaction:
 - Add the dye stock solution to the biomolecule solution. The optimal molar ratio of dye to biomolecule will need to be determined empirically but a starting point of a 5-10 fold molar excess of the dye is recommended.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is advisable.
- Purification of the Conjugate:
 - Separate the labeled biomolecule from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or dialysis.

- The labeled biomolecule will typically elute first as a colored band.
- Determination of Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules per biomolecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for protein) and at the excitation maximum of the dye (~545 nm).

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for biomolecule labeling and a conceptual representation of how a labeled molecule might be used in a signaling pathway study.



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